ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multiple steps, including nitration, esterification, and amide formation. One common synthetic route starts with the nitration of phenylfuran to introduce the nitro group. This is followed by the esterification of the furan ring with ethyl benzoate under acidic conditions. Finally, the amide bond is formed by reacting the ester with an appropriate amine under controlled conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological activities, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring can participate in various chemical reactions, leading to the formation of bioactive compounds. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can be compared with other furan derivatives such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but includes a fluorine atom, which can alter its chemical and biological properties.
5-(Nitrophenyl)furan-2-carbaldehyde: This compound lacks the benzoate ester group, making it less complex but still useful in various applications.
Properties
IUPAC Name |
ethyl 4-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-2-27-20(24)13-7-9-14(10-8-13)21-19(23)18-12-11-17(28-18)15-5-3-4-6-16(15)22(25)26/h3-12H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEMYYZMBHUIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361895 | |
Record name | STK324952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-07-3 | |
Record name | STK324952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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